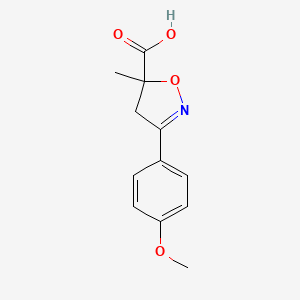

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Description

Historical Context in Isoxazole Research

Isoxazole derivatives have been integral to pharmaceutical and agrochemical research since the mid-20th century, with early studies focusing on their synthetic accessibility and bioactivity. The discovery of this compound aligns with a broader trend in the 1990s and 2000s to functionalize isoxazole scaffolds with polar groups to improve target binding. For instance, the development of isoxaflutole, a benzoyl isoxazole herbicide, highlighted the versatility of this heterocycle in agrochemistry. Concurrently, medicinal chemists explored isoxazole carboxylic acids as kinase inhibitors and antimicrobial agents, driven by the need for molecules with enhanced solubility and metabolic stability.

The title compound’s first reported synthesis and structural characterization in crystallographic studies (e.g., PubChem CID 3164165) marked a milestone in understanding how partial saturation of the isoxazole ring influences molecular conformation. Unlike fully aromatic isoxazoles, the dihydroisoxazole core introduces a puckered ring structure, which may reduce steric hindrance and improve binding to enzymatic pockets. This structural feature, combined with the electron-donating 4-methoxyphenyl group, positions the compound as a bridge between traditional isoxazole drugs and modern pharmacophore design.

Significance in Heterocyclic Medicinal Chemistry

The carboxylic acid functional group in this compound distinguishes it from many earlier isoxazole derivatives, which often prioritized lipophilic substituents for membrane permeability. The carboxylic acid moiety enables hydrogen bonding with target proteins, a property leveraged in kinase inhibitors such as those targeting aurora kinases. Crystallographic data reveal that the carboxylic acid group is nearly coplanar with the dihydroisoxazole ring (dihedral angle = 5.3°), optimizing its orientation for interactions with polar residues in enzymatic active sites.

| Structural Feature | Role in Medicinal Chemistry |

|---|---|

| Dihydroisoxazole core | Enhances conformational flexibility; reduces ring strain |

| 4-Methoxyphenyl substituent | Modulates electron density; improves π-π stacking |

| Carboxylic acid group | Facilitates hydrogen bonding and salt bridge formation |

Furthermore, the methyl group at position 5 of the dihydroisoxazole ring contributes to steric stabilization, preventing undesirable ring-opening reactions while maintaining metabolic stability. This combination of features has spurred interest in the compound as a precursor for prodrugs or as a standalone therapeutic agent in diseases requiring modulation of oxidative enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Positioning within Isoxazole-Based Pharmacophores

Isoxazole-based pharmacophores typically rely on aromaticity and substituent positioning to achieve target specificity. The title compound diverges from this paradigm by incorporating a non-aromatic dihydroisoxazole ring, which alters electron distribution and conformational dynamics. The 4-methoxyphenyl group, a common motif in serotonin receptor agonists, suggests potential cross-reactivity with neurological targets, though this remains speculative without direct biochemical data.

The carboxylic acid group’s spatial arrangement, nearly coplanar with the heterocycle, mirrors strategies used in nonsteroidal anti-inflammatory drugs (NSAIDs) to optimize binding to cyclooxygenase (COX) enzymes. This alignment may enable the compound to act as a competitive inhibitor for enzymes requiring planar carboxylate groups for substrate recognition. Additionally, the methoxy group’s electron-donating effects could enhance binding affinity to receptors sensitive to electron-rich aromatic systems, such as tyrosine kinases.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12(11(14)15)7-10(13-17-12)8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOJUIXBGNUDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents would be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 3-(4-Hydroxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid.

Reduction: 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Specifically, 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the isoxazole ring can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Preliminary data indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is required to elucidate these mechanisms and evaluate its efficacy in clinical settings.

Agrochemicals

1. Herbicidal Activity

Compounds containing the isoxazole structure have been explored for their herbicidal properties. The specific compound has shown promise in preliminary studies as a selective herbicide, effectively controlling the growth of certain weed species while minimizing damage to crops . This application could lead to the development of more sustainable agricultural practices.

2. Insecticidal Properties

There is emerging evidence suggesting that this compound may possess insecticidal properties. Its effectiveness against common agricultural pests could provide an alternative to synthetic pesticides, aligning with the growing demand for environmentally friendly pest control solutions .

Materials Science

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into its role as a monomer or additive in producing high-performance materials is ongoing .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be employed in formulating coatings and adhesives. These applications benefit from its potential to improve durability and resistance to environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating them. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Structural and Electronic Effects

Substituent Position :

- The 4-methoxy group in the target compound provides para-substitution, favoring planar molecular conformations, whereas 2-methoxy (QZ-4999) introduces steric and electronic perturbations due to ortho effects .

- 3-Methoxy and 3,4-dichloro analogs exhibit meta-substitution patterns, which may alter binding affinities in biological systems .

- Electron-Donating vs. Chloro (-Cl) and fluoro (-F) substituents (e.g., in ) increase electrophilicity, possibly enhancing reactivity in herbicidal applications .

- Methyl Group at Position 5: The 5-CH$_3$ group in the target compound adds steric bulk, which could stabilize the dihydroisoxazole ring and reduce metabolic degradation compared to non-methylated analogs like QZ-2098 .

Biological Activity

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS No. 878427-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- CAS Number : 878427-26-0

The structure of the compound features an isoxazole ring, which is known for contributing to various biological activities in related compounds.

Research indicates that compounds with similar structures often interact with multiple biological pathways. The isoxazole moiety has been associated with:

- Antiproliferative Activity : Compounds similar to this compound have shown promising results against various cancer cell lines by inhibiting cell growth and inducing apoptosis .

- Proteasome and Autophagy Modulation : Studies have demonstrated that derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts, which are crucial for cellular homeostasis and protein degradation .

Efficacy in Cell-Based Assays

A comparative study evaluated the biological effects of several benzoic acid derivatives, including those structurally related to our compound. The findings highlighted:

- Enhanced Proteasomal Activity : At concentrations of 5 μM, compounds exhibited significant activation of proteasomal chymotrypsin-like activity, indicating a potential role in cancer therapy by promoting protein degradation in malignant cells .

- Cytotoxicity Assessment : In vitro studies showed low cytotoxicity against normal human fibroblasts at tested concentrations, suggesting a favorable safety profile for therapeutic applications .

Comparative Biological Activity Table

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of isoxazole derivatives, it was observed that compounds with similar structural motifs effectively inhibited the growth of various tumor cell lines (e.g., Hep-G2 and A2058). The mechanism was linked to the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting the therapeutic promise of this class of compounds .

Case Study 2: Neuroprotective Effects

Another investigation into structurally related compounds indicated neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggest that these compounds could be explored for neurodegenerative disease treatments due to their ability to modulate cellular stress responses .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted nitriles with hydroxylamine derivatives under acidic or basic conditions. Key steps include:

- Precursor selection : Use 4-methoxyphenylacetonitrile and methyl-substituted β-ketoesters as starting materials.

- Cyclization : Optimize pH (e.g., HCl or NaOH) and temperature (60–80°C) to favor isoxazoline ring formation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction yields can be improved by controlling stoichiometry (1:1 molar ratio of nitrile to hydroxylamine) and using catalysts like pyridine for carboxylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be reported?

Essential techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy protons (δ ~3.8 ppm), dihydroisoxazole methyl (δ ~1.5 ppm), and aromatic protons (δ ~6.9–7.3 ppm).

- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), isoxazole carbons (δ ~95–160 ppm).

Q. How can researchers validate the purity of this compound before biological testing?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes.

- Melting Point : Compare observed mp (147–151°C) with literature values.

- Elemental Analysis : Ensure C, H, N percentages match theoretical values (e.g., C: 59.3%, H: 5.1%, N: 9.3%) .

Advanced Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Discrepancies may arise from disorder in the dihydroisoxazole ring or methoxy group orientation. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation (e.g., SER-CAT APS) to improve resolution (<0.8 Å).

- Refinement Tools : Employ SHELXL for anisotropic refinement and TWINABS for twinning corrections.

- Validation Software : Check using PLATON (ADDSYM) for missed symmetry and Rint values <5%. Example: A 2013 study resolved methoxy group disorder by refining occupancy factors and applying restraints .

Q. What experimental approaches are effective in studying the compound’s stability in herbicidal formulations?

- Accelerated Stability Testing : Expose formulations to 40°C/75% RH for 6 months; monitor decomposition via HPLC.

- Compatibility Analysis : Test interactions with surfactants (e.g., polyoxyethylene castor oil) using DSC/TGA.

- pH Optimization : Maintain pH 5–6 to prevent ester hydrolysis (common in agrochemical suspensions) .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Docking Studies : Target enzymes like acetolactate synthase (ALS) using AutoDock Vina; prioritize derivatives with lower binding energy (<-8 kcal/mol).

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with herbicidal activity (e.g., pIC50).

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (RMSD <2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.